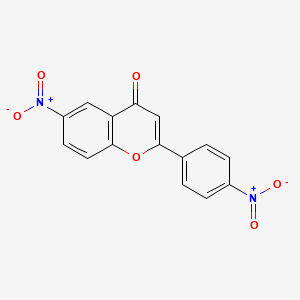

6-Nitro-2-(4-nitro-phenyl)-chromen-4-one

Description

Significance of Chromen-4-one Core in Medicinal Chemistry and Related Fields

The chromen-4-one (or chromone) scaffold, a bicyclic system consisting of a benzene (B151609) ring fused to a pyran-4-one ring, is a fundamental structure found in numerous natural and synthetic compounds. nih.govijrar.org Its importance in drug discovery and related fields stems from its classification as a privileged structure and the wide array of biological activities exhibited by its derivatives. ipp.ptnih.gov

The term "privileged structure" was introduced to describe molecular scaffolds that can provide high-affinity ligands for multiple, diverse biological targets through targeted modifications. nih.govopenochem.orgacs.org These frameworks are considered valuable starting points in drug discovery because they often possess favorable drug-like properties and offer versatile binding capabilities. nih.govscielo.br

The chromen-4-one core is recognized as a privileged structure. ipp.ptnih.gov Its rigid, planar geometry and the presence of a hydrogen bond acceptor (the carbonyl oxygen) and potential for various intermolecular interactions (like π-stacking) allow it to bind to a wide range of biological macromolecules. cambridgemedchemconsulting.com The scaffold is amenable to chemical functionalization at several positions, enabling the creation of large libraries of compounds with fine-tuned properties to target specific receptors or enzymes. acs.orggu.se This versatility has made the chromone (B188151) skeleton a frequent motif in the design of new therapeutic agents. ipp.ptscielo.br

Derivatives built upon the chromen-4-one scaffold have demonstrated a remarkable diversity of pharmacological effects. The specific type and position of substituents on the chromone ring system play a critical role in determining the biological activity. scilit.com Researchers have reported a wide range of activities for these compounds, highlighting their therapeutic potential across various disease areas.

These activities include, but are not limited to, anticancer, anti-inflammatory, antioxidant, antimicrobial, and antiviral properties. ijrar.orgnih.govscilit.com For instance, certain flavonoid derivatives, which are based on the 2-phenylchromen-4-one structure, are known to inhibit key cellular enzymes like acetylcholinesterase, which is relevant for neurodegenerative diseases. nih.govnih.govmdpi.com Other chromone derivatives have shown potential in modulating signaling pathways involved in cancer cell proliferation and apoptosis. tandfonline.com

| Pharmacological Activity | Description | References |

|---|---|---|

| Anticancer | Inhibition of tumor cell growth and proliferation, induction of apoptosis. | nih.govnih.govtandfonline.com |

| Anti-inflammatory | Modulation of inflammatory pathways, such as inhibition of cyclo-oxygenase (COX) enzymes. | nih.govijrar.orgnih.gov |

| Antioxidant | Scavenging of free radicals and reduction of oxidative stress. | ipp.ptnih.govnih.gov |

| Antimicrobial | Inhibition of the growth of bacteria and fungi. | nih.govijrar.orgnih.gov |

| Antiviral | Activity against various viral pathogens. | nih.govijrar.orgnih.gov |

| Neuroprotective | Inhibition of enzymes like acetylcholinesterase and modulation of pathways related to neurodegeneration. | nih.govnih.govmdpi.com |

Importance of Nitro Group Substitution in Heterocyclic Compounds

The introduction of a nitro (NO₂) group onto a heterocyclic scaffold is a common strategy in medicinal chemistry to modulate a compound's physicochemical and biological properties. acs.orgnih.gov The nitro group is a unique and versatile functional group, though its use has been a subject of extensive research due to its dual role as both a pharmacophore and a potential toxicophore. nih.govtmu.edu.tw

The nitro group is one of the strongest electron-withdrawing groups used in organic chemistry. scielo.brresearchgate.net Its powerful electron-withdrawing nature is a result of both a strong negative inductive effect (-I) and a significant resonance effect (-M). researchgate.netnih.gov When attached to an aromatic or heterocyclic ring system, the nitro group substantially reduces the electron density of the ring. nih.govnih.gov

This perturbation of the electronic landscape has several important consequences:

Increased Electrophilicity : The depletion of electron density makes the heterocyclic ring more electrophilic and thus more susceptible to nucleophilic attack. boyer-research.com

Modified Acidity/Basicity : The electron-withdrawing effect can increase the acidity of nearby protons, such as those on an adjacent carbon atom. nih.gov

Redox Potential : Nitroaromatic and nitroheterocyclic compounds can undergo bioreduction within cells, a process central to the mechanism of action for many nitro-containing drugs. nih.govscielo.br

The use of nitro-containing compounds in a biological and medicinal context has a long history. One of the earliest and most well-known examples is nitroglycerine, discovered in 1847, which was later used for the treatment of angina. nih.gov In the realm of antimicrobial agents, nitroheterocyclic compounds like metronidazole (B1676534) (approved in 1963) became crucial for treating anaerobic bacterial and parasitic infections. scielo.br

Throughout the 20th century, numerous nitroaromatic and nitroheterocyclic compounds were developed and investigated for a wide range of therapeutic applications, including roles as antibacterial, antiprotozoal, and anticancer agents. acs.orgscielo.br This extensive history has also included significant research into the mechanisms of action and potential toxicities associated with the nitro group, particularly its reduction to reactive intermediates that can cause cellular damage. nih.govtmu.edu.tw This has led to a more nuanced understanding of how to design safer and more effective nitro-containing therapeutic agents. acs.org

Position of 6-Nitro-2-(4-nitro-phenyl)-chromen-4-one within Flavonoid and Chromenone Research

This compound, also known as 6,4'-Dinitroflavone, belongs to the flavone (B191248) subclass of flavonoids. molbase.cn Flavonoids themselves are a major focus of natural product and medicinal chemistry research due to their widespread occurrence in plants and their diverse biological activities. nih.gov The basic flavonoid structure is the 2-phenyl-chromen-4-one core.

This specific compound is a synthetic derivative, distinguished by the presence of two nitro groups: one at the 6-position of the chromen-4-one's A-ring and another at the 4'-position of the phenyl B-ring. The introduction of these potent electron-withdrawing groups onto the parent flavone scaffold is expected to dramatically alter its electronic properties and, consequently, its biological profile.

Within the field of chromenone and flavonoid research, the synthesis and study of such derivatives serve several purposes:

Structure-Activity Relationship (SAR) Studies : By comparing the activity of 6,4'-dinitroflavone to its non-nitrated parent compound (flavone) and mono-nitrated analogues, researchers can probe the influence of strong electron-withdrawing substituents on a given biological effect.

Modulation of Known Activities : Given the broad spectrum of activities associated with flavonoids (e.g., antioxidant, anti-inflammatory, enzyme inhibition), nitration represents a chemical strategy to potentially enhance a desired activity or introduce a new one. researchgate.net

Development of Molecular Probes : The distinct electronic and redox properties of the nitro groups can be exploited in the development of probes for studying biological systems.

Therefore, this compound is positioned at the intersection of classical flavonoid chemistry and the strategic use of nitro groups to create novel chemical entities with modulated or unique biological functions. It represents a specific example of the chemical exploration aimed at expanding the therapeutic potential of the privileged chromen-4-one scaffold.

Structure

3D Structure

Propriétés

Numéro CAS |

158555-11-4 |

|---|---|

Formule moléculaire |

C15H8N2O6 |

Poids moléculaire |

312.23 g/mol |

Nom IUPAC |

6-nitro-2-(4-nitrophenyl)chromen-4-one |

InChI |

InChI=1S/C15H8N2O6/c18-13-8-15(9-1-3-10(4-2-9)16(19)20)23-14-6-5-11(17(21)22)7-12(13)14/h1-8H |

Clé InChI |

FPLQIUAPEQSTCP-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |

Origine du produit |

United States |

Synthetic Methodologies for 6 Nitro 2 4 Nitro Phenyl Chromen 4 One and Its Analogues

General Synthetic Routes to Chromen-4-one Derivatives

The chromen-4-one (or flavone) core is a common motif in natural products and pharmacologically active compounds. Consequently, a variety of synthetic methods for its construction have been developed. These can be broadly categorized into condensation reactions followed by cyclization and other specialized techniques.

Condensation Reactions (e.g., 2-hydroxyacetophenones with benzaldehydes)

A prevalent and versatile method for the synthesis of the chromen-4-one skeleton is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of a substituted 2-hydroxyacetophenone (B1195853) with an aromatic aldehyde. The initial product of this reaction is a 2'-hydroxychalcone (B22705), which serves as a crucial intermediate.

The general mechanism involves the deprotonation of the α-carbon of the acetophenone (B1666503) by a base to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. The resulting aldol (B89426) addition product readily undergoes dehydration to yield the conjugated α,β-unsaturated ketone system of the chalcone (B49325). The choice of base is critical and can influence the reaction rate and yield. Common bases employed include aqueous or alcoholic solutions of sodium hydroxide (B78521) or potassium hydroxide.

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 2-Hydroxyacetophenone | Benzaldehyde | KOH | Ethanol | 2'-Hydroxychalcone |

| Substituted 2-Hydroxyacetophenone | Substituted Benzaldehyde | NaOH | Methanol (B129727)/Water | Substituted 2'-Hydroxychalcone |

Oxidative Cyclization Techniques

Once the 2'-hydroxychalcone intermediate is obtained, the final step in the formation of the chromen-4-one ring is an oxidative cyclization. This transformation can be achieved using various reagents and conditions. A widely used method is the iodine-catalyzed cyclization in a high-boiling solvent such as dimethyl sulfoxide (B87167) (DMSO). onlineorganicchemistrytutor.com

The mechanism is believed to involve an initial intramolecular Michael addition of the phenolic hydroxyl group to the α,β-unsaturated ketone, forming a flavanone (B1672756) intermediate. This is then oxidized to the flavone (B191248). Iodine acts as the oxidizing agent in this process. Other oxidative systems, such as selenium dioxide, have also been employed for this cyclization. nih.gov

| Starting Material | Reagent | Solvent | Product |

| 2'-Hydroxychalcone | Iodine (I₂) | DMSO | Flavone |

| Substituted 2'-Hydroxychalcone | Selenium Dioxide (SeO₂) | Dioxane | Substituted Flavone |

Alternative classical methods for the synthesis of the chromen-4-one ring include the Allan-Robinson reaction and the Baker-Venkataraman rearrangement. The Allan-Robinson reaction involves the condensation of an o-hydroxyaryl ketone with an aromatic anhydride (B1165640) and its sodium salt. wikipedia.orgorganic-chemistry.orgdrugfuture.combiomedres.usnih.gov The Baker-Venkataraman rearrangement proceeds via the intramolecular rearrangement of an o-acyloxyacetophenone to a 1,3-diketone, which then undergoes acid-catalyzed cyclization to the chromen-4-one. onlineorganicchemistrytutor.comwikipedia.orgorganic-chemistry.orgwikipedia.org

Specific Synthetic Approaches for Nitro-Substituted Chromen-4-ones

The synthesis of 6-Nitro-2-(4-nitro-phenyl)-chromen-4-one requires the introduction of two nitro groups at specific positions on the chromen-4-one scaffold. This can be achieved either by direct nitration of a suitable flavone precursor or by utilizing starting materials that already contain the nitro groups.

Nitration of Chromen-4-one Scaffolds

The direct nitration of the 2-phenyl-chromen-4-one (flavone) ring system is a viable method for introducing nitro groups. The reaction is typically carried out using a nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid. The regioselectivity of the nitration is influenced by the directing effects of the existing substituents on the aromatic rings. The carbonyl group at the 4-position of the chromen-4-one ring is deactivating, directing electrophilic substitution to the meta positions (primarily C6 and C8) of the benzo-γ-pyrone ring system. The phenyl group at the 2-position will also influence the substitution pattern on its own ring.

For instance, nitration of 2-phenyl-4H-chromen-4-one can lead to substitution on either the A-ring (positions 5, 6, 7, 8) or the B-ring (positions 2', 3', 4', 5', 6'). The presence of a pre-existing nitro group will further direct subsequent nitrations. For example, nitration of 6-nitroflavone would likely direct the incoming nitro group to the B-ring, with the 4'-position being a probable site due to the directing effects of the ether oxygen and the deactivating nature of the existing nitro group on the A-ring. Similarly, nitration of 4'-nitroflavone would be expected to introduce a nitro group onto the A-ring, with the 6-position being a favorable site. Fuming nitric acid can also be employed as a more potent nitrating agent. quora.comorganic-chemistry.org

| Starting Material | Nitrating Agent | Product(s) |

| 2-Phenyl-4H-chromen-4-one | HNO₃/H₂SO₄ | Mixture of mono- and di-nitro isomers |

| 6-Nitroflavone | HNO₃/H₂SO₄ | 6,X'-Dinitroflavone isomers |

| 4'-Nitroflavone | HNO₃/H₂SO₄ | X,4'-Dinitroflavone isomers |

Synthesis via Nitro-Substituted Precursors

A more direct and often higher-yielding approach to this compound involves the use of precursors that already bear the nitro functionalities. This strategy follows the general synthetic route of condensation followed by oxidative cyclization.

The synthesis commences with the Claisen-Schmidt condensation of 2'-hydroxy-5'-nitroacetophenone (B116480) and 4-nitrobenzaldehyde (B150856). This reaction, typically carried out in the presence of a strong base like potassium hydroxide in a suitable solvent such as ethanol, yields 2'-hydroxy-5',4-dinitrochalcone.

Subsequently, the dinitrochalcone intermediate undergoes oxidative cyclization to form the final product, this compound. A common and effective method for this cyclization is heating the chalcone with a catalytic amount of iodine in dimethyl sulfoxide (DMSO). chemijournal.com This method generally provides good yields and is a reliable way to construct the flavone ring from the chalcone precursor.

Reaction Scheme:

Condensation: 2'-hydroxy-5'-nitroacetophenone + 4-nitrobenzaldehyde → 2'-hydroxy-5',4-dinitrochalcone

Oxidative Cyclization: 2'-hydroxy-5',4-dinitrochalcone → this compound

| Precursor 1 | Precursor 2 | Reaction Type | Intermediate | Cyclization Reagent | Final Product |

| 2'-Hydroxy-5'-nitroacetophenone | 4-Nitrobenzaldehyde | Claisen-Schmidt Condensation | 2'-Hydroxy-5',4-dinitrochalcone | Iodine/DMSO | This compound |

Advanced Synthetic Strategies

While the classical methods described above are robust, research into more efficient and versatile synthetic strategies for flavone derivatives is ongoing. For the synthesis of highly functionalized or electron-deficient flavones like this compound, advanced methodologies can offer advantages in terms of yield, selectivity, and milder reaction conditions.

One such advanced strategy involves palladium-catalyzed oxidative cyclization reactions. nih.govsemanticscholar.org These methods can start from precursors like 2'-hydroxydihydrochalcones and utilize a palladium(II) catalyst in the presence of an oxidant to effect both dehydrogenation and cyclization in a single pot, leading to the flavone product. The choice of ligands and oxidants can be tuned to control the reaction pathway. This approach can be particularly useful for substrates that may be sensitive to the harsh conditions of traditional methods.

Another area of development is the use of microwave-assisted synthesis. Microwave irradiation can significantly accelerate the rate of both the Claisen-Schmidt condensation and the subsequent oxidative cyclization, often leading to higher yields and shorter reaction times compared to conventional heating. nepjol.info This technique is considered a greener and more efficient alternative for the synthesis of flavone derivatives.

Palladium-Catalyzed Oxidative Cyclization

A versatile and modern approach for the synthesis of the flavone core involves the palladium(II)-catalyzed oxidative cyclization of 2′-hydroxydihydrochalcones. nih.govresearchgate.netrsc.org This method provides a divergent route to flavones from common precursors, offering good compatibility with various functional groups under relatively mild, atom-economic conditions. nih.gov

The process typically begins with a 2′-hydroxydihydrochalcone, which is first dehydrogenated in situ by the Pd(II) catalyst to form a 2′-hydroxychalcone intermediate. This intermediate then undergoes an intramolecular oxidative Heck-type coupling to yield the final flavone product. nih.gov The Pd(0) species generated during the reaction is reoxidized to Pd(II) by a stoichiometric oxidant, such as molecular oxygen (O₂) or copper(II) acetate (B1210297), allowing the catalytic cycle to continue. nih.gov

For the synthesis of this compound, the required precursor would be 1-(2-hydroxy-5-nitrophenyl)-3-(4-nitrophenyl)propan-1-one. The reaction is performed in the presence of a palladium catalyst, such as palladium(II) trifluoroacetate (B77799) (Pd(TFA)₂), and a specific ligand. Studies have shown that the choice of ligand is crucial for directing the reaction exclusively towards the flavone product. For instance, the use of 5-nitro-1,10-phenanthroline (B1664666) as a ligand has been demonstrated to provide the flavone in high yield, minimizing the formation of the corresponding flavanone byproduct. nih.govresearchgate.net

The general reaction conditions involve heating the substrate with the palladium catalyst and ligand in a solvent like dimethyl sulfoxide (DMSO) under an oxygen atmosphere. nih.govresearchgate.net

Table 1: Key Parameters in Palladium-Catalyzed Oxidative Cyclization for Flavone Synthesis nih.gov

| Catalyst | Ligand/Additive | Oxidant | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Pd(TFA)₂ | None | O₂ | DMSO | 100 | 15 |

| Pd(TFA)₂ | Pyridine | O₂ | DMSO | 100 | 45 |

| Pd(TFA)₂ | 1,10-Phenanthroline | O₂ | DMSO | 100 | 62 |

| Pd(TFA)₂ | 5-Nitro-1,10-phenanthroline | O₂ | DMSO | 100 | 81 |

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, represent a powerful and widely used tool for forming carbon-carbon bonds in the synthesis of flavonoids. nih.govmdpi.comlibretexts.org This methodology is highly effective for introducing the 2-aryl group onto the chromen-4-one scaffold.

In the context of synthesizing this compound, a plausible strategy involves the coupling of a 2-halo-6-nitrochromen-4-one (e.g., 2-chloro- or 2-bromo-6-nitrochromen-4-one) with 4-nitrophenylboronic acid. The catalytic cycle for the Suzuki-Miyaura coupling generally involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the aryl group from the organoboron reagent to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. libretexts.org

A variety of palladium catalysts and ligands can be employed to facilitate this transformation. Common catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and palladium(II) acetate (Pd(OAc)₂), often used in conjunction with phosphine (B1218219) ligands like XPhos. nih.govnih.govnih.gov The reaction requires a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), and is typically carried out in solvents like dioxane or dimethylformamide (DMF). researchgate.netresearchgate.net The versatility of the Suzuki-Miyaura reaction allows for the use of precursors with electron-withdrawing groups like the nitro group, making it a suitable method for constructing highly functionalized flavones. thieme.de

Table 2: Typical Conditions for Suzuki-Miyaura Cross-Coupling in Flavonoid Synthesis nih.govnih.govresearchgate.net

| Palladium Source | Ligand | Base | Solvent |

|---|---|---|---|

| Pd(PPh₃)₄ | PPh₃ (in catalyst) | K₂CO₃ | Dioxane |

| Pd(OAc)₂ | XPhos | Cs₂CO₃ | DMF |

| Pd(dppf)₂Cl₂ | dppf (in catalyst) | Na₂CO₃ | Toluene/Water |

Reductive Amination for Related Derivatives

The nitro groups present on the this compound scaffold provide valuable synthetic handles for the preparation of related derivatives, particularly amino-functionalized analogues. The conversion of nitro groups to primary amines is a fundamental transformation in organic synthesis and can be achieved through various reduction methods. scispace.com Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source (H₂ gas or transfer hydrogenation reagents like hydrazine (B178648) or ammonium (B1175870) formate) is a common and efficient method. nih.gov Other classical methods include the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). scispace.com

The resulting diamino compound, 6-amino-2-(4-aminophenyl)chromen-4-one, is a versatile intermediate for further derivatization. One important subsequent reaction is reductive amination (also known as reductive alkylation). organic-chemistry.orgmasterorganicchemistry.com In this process, the newly formed primary amine can react with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to a secondary or tertiary amine. Common reducing agents for this step, such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), are mild enough to selectively reduce the imine without affecting the carbonyl group of the chromenone core. masterorganicchemistry.com This one-pot procedure is a highly effective method for producing a diverse library of N-alkylated flavone derivatives from the dinitro precursor. nih.gov

This two-step sequence (nitro reduction followed by reductive amination) allows for the systematic modification of the flavone structure, enabling the exploration of structure-activity relationships for various applications.

Multi-component Reactions for Chromenone Scaffold Construction

Multi-component reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a one-pot process to form a complex product, incorporating most or all of the atoms from the starting materials. mdpi.comorganic-chemistry.org These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. researchgate.net

While a specific, named MCR for the direct synthesis of this compound is not commonly cited, the principles of MCRs are applicable to the construction of the chromenone scaffold. Many classical syntheses of flavones can be performed in a one-pot or sequential manner that mimics an MCR. The foundational synthesis of flavones often involves the Claisen-Schmidt condensation of a substituted 2'-hydroxyacetophenone (B8834) with an aromatic aldehyde to form a chalcone, followed by an oxidative cyclization.

For the target molecule, this would involve the reaction of 2'-hydroxy-5'-nitroacetophenone and 4-nitrobenzaldehyde. This condensation, followed by in-situ cyclization using a reagent like iodine in DMSO, constitutes a streamlined approach to the dinitroflavone scaffold. researchgate.net Furthermore, MCRs have been developed for structurally related chromene systems, demonstrating that nitro-substituted aldehydes are well-tolerated starting materials in these complex transformations. rsc.org The development of a true MCR for this class of compounds would involve designing a convergent reaction that forms the chromenone ring and installs the aryl substituent in a single, efficient operation from simple, readily available precursors.

Optimization of Reaction Conditions and Yield

Optimizing reaction conditions is critical for maximizing the yield and purity of the final product while minimizing reaction times and the formation of byproducts. For the synthesis of this compound, optimization would focus on the key bond-forming steps, such as the cyclization or cross-coupling reactions. researchgate.net

In the case of Palladium-Catalyzed Oxidative Cyclization, several parameters can be systematically varied. nih.gov As shown in Table 1, the choice of ligand is paramount; ligands like 5-nitro-1,10-phenanthroline can dramatically increase the yield of the desired flavone compared to using the catalyst alone or with other additives. nih.govresearchgate.net Other variables to consider include the palladium source (e.g., Pd(OAc)₂, PdCl₂), the type and amount of oxidant, the reaction temperature, and the solvent.

For cross-coupling reactions like the Suzuki-Miyaura coupling, optimization involves screening a matrix of catalysts, ligands, bases, and solvents. nih.govresearchgate.net The electronic nature of the substrates (in this case, electron-deficient due to the nitro groups) will influence the optimal choice of reaction partners. For example, specific phosphine ligands (e.g., XPhos, SPhos) are known to be highly effective for coupling challenging substrates. nih.gov The choice of base and solvent can also significantly impact reaction rate and yield by influencing the solubility of the reactants and the stability of the catalytic intermediates. A systematic screening of these variables is essential to develop a robust and high-yielding synthesis. nih.gov

Advanced Structural Elucidation and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 6-Nitro-2-(4-nitro-phenyl)-chromen-4-one, a combination of 1D and 2D NMR experiments would be essential to assign the proton and carbon signals and to establish the connectivity of the atoms.

1H NMR for Proton Environment Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum would be expected to show distinct signals for each of the aromatic protons and the vinylic proton on the chromen-4-one core. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing nature of the nitro groups and the carbonyl group, generally causing them to appear at lower field (higher ppm values). The multiplicity (singlet, doublet, triplet, etc.) of each signal and the coupling constants (J) between adjacent protons would be crucial in determining the substitution pattern on the aromatic rings.

A hypothetical data table for the ¹H NMR spectrum is presented below to illustrate the expected format.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | s | ||

| H-5 | d | ||

| H-7 | dd | ||

| H-8 | d | ||

| H-2'/H-6' | d | ||

| H-3'/H-5' | d |

13C NMR for Carbon Skeleton Elucidation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the types of carbon atoms in a molecule. The ¹³C NMR spectrum of this compound would display a series of signals corresponding to each unique carbon atom in the structure. The chemical shifts of the carbon atoms would provide insights into their hybridization and electronic environment. For instance, the carbonyl carbon (C-4) would appear at a significantly downfield position. The carbons attached to the nitro groups would also be deshielded.

A hypothetical data table for the ¹³C NMR spectrum is presented below to illustrate the expected format.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | |

| C-3 | |

| C-4 | |

| C-4a | |

| C-5 | |

| C-6 | |

| C-7 | |

| C-8 | |

| C-8a | |

| C-1' | |

| C-2'/C-6' | |

| C-3'/C-5' | |

| C-4' |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of this compound with a high degree of accuracy. This accurate mass measurement allows for the unambiguous determination of the molecular formula of the compound, which is C₁₅H₈N₂O₆. The calculated exact mass for this formula would be compared to the experimentally determined value to confirm the elemental composition.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the carbonyl group (C=O) of the chromen-4-one core, the nitro groups (NO₂), the carbon-carbon double bonds (C=C) of the aromatic rings, and the carbon-oxygen bonds (C-O). The positions of these bands would help to confirm the presence of these functional groups within the molecular structure.

A hypothetical data table for the key vibrational frequencies is presented below to illustrate the expected format.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| C=O | Stretch | |

| NO₂ | Asymmetric Stretch | |

| NO₂ | Symmetric Stretch | |

| C=C (aromatic) | Stretch | |

| C-O-C | Stretch |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a crucial technique for identifying the functional groups present in this compound. The vibrational frequencies of the covalent bonds provide a unique "fingerprint" of the molecule's structure. The spectrum is characterized by strong absorptions corresponding to the nitro groups, the conjugated carbonyl group, and the aromatic rings. spectroscopyonline.com

The key functional groups and their expected absorption bands are:

Nitro Groups (Ar-NO₂): Aromatic nitro compounds consistently display two very strong and characteristic stretching vibrations. spectroscopyonline.com The asymmetric stretching (ν_as_) of the N=O bond appears at a higher frequency, while the symmetric stretching (ν_s_) occurs at a lower frequency. For this molecule, these bands are expected in the regions of 1520-1555 cm⁻¹ and 1340-1355 cm⁻¹, respectively. researchgate.net The high intensity of these peaks is due to the large change in dipole moment associated with the N-O bond vibrations. spectroscopyonline.com

Carbonyl Group (C=O): The α,β-unsaturated ketone of the chromen-4-one core exhibits a strong C=O stretching band. Conjugation with the aromatic ring and the C2=C3 double bond lowers the vibrational frequency compared to a simple ketone. This absorption is typically observed in the 1630-1665 cm⁻¹ range.

Aromatic Rings (C=C and C-H): The presence of two substituted benzene (B151609) rings and the heterocyclic ring gives rise to multiple bands. Aromatic C=C in-ring stretching vibrations are expected as medium to strong peaks between 1450 cm⁻¹ and 1610 cm⁻¹. chemrxiv.org Aromatic C-H stretching vibrations typically appear as weaker bands above 3000 cm⁻¹. libretexts.org

Ether Linkage (C-O-C): The aryl-ether linkage within the chromone (B188151) ring (Ar-O-Ar) produces characteristic asymmetric and symmetric C-O-C stretching bands, generally found in the 1200-1270 cm⁻¹ and 1020-1080 cm⁻¹ regions, respectively. msu.edu

The table below summarizes the principal, anticipated FT-IR absorption bands for the title compound.

| Frequency Range (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| 1520 - 1555 | Strong | Asymmetric NO₂ Stretch |

| 1340 - 1355 | Strong | Symmetric NO₂ Stretch |

| 1630 - 1665 | Strong | C=O Stretch (Conjugated Ketone) |

| 1450 - 1610 | Medium - Strong | Aromatic C=C Ring Stretch |

| 1200 - 1270 | Medium | Asymmetric C-O-C Ether Stretch |

| 1020 - 1080 | Medium | Symmetric C-O-C Ether Stretch |

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides insight into the electronic transitions within the conjugated π-system of this compound. Flavonoids typically exhibit two characteristic major absorption bands in the UV-Vis region, designated as Band I and Band II. semanticscholar.org

Band II , appearing at shorter wavelengths (typically 240–280 nm), is associated with the π→π* electronic transitions originating from the benzoyl system (the A ring and the C=O group).

Band I , observed at longer wavelengths (typically 300–380 nm), corresponds to π→π* transitions within the cinnamoyl system, which encompasses the B ring and the heterocyclic portion of the molecule. semanticscholar.org

The extensive conjugation in the this compound structure, combined with the powerful electron-withdrawing effects of the two nitro groups, is expected to cause significant bathochromic (red) shifts in these absorption bands compared to unsubstituted flavone (B191248). researchgate.netutoronto.ca The nitro groups participate in the conjugated system, creating an intramolecular charge transfer (ICT) character that lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net This extended π-system allows the molecule to absorb light at longer wavelengths. utoronto.canih.gov In addition to the primary π→π* transitions, a weaker n→π* transition associated with the non-bonding electrons of the carbonyl oxygen is also possible, though it may be obscured by the more intense π→π* bands. nih.gov

Specific emission (fluorescence or phosphorescence) data for this compound are not widely reported in the literature. Many nitroaromatic compounds are known to be poor emitters or non-emissive due to efficient non-radiative decay pathways from the excited state, often facilitated by the nitro group.

The table below outlines the expected UV-Vis absorption maxima for the compound, likely when dissolved in a common organic solvent like methanol (B129727) or ethanol.

| Absorption Band | Expected λmax (nm) | Associated Electronic Transition |

| Band II | ~260 - 280 | π → π* (Benzoyl system) |

| Band I | ~330 - 370 | π → π* (Cinnamoyl system) |

X-ray Diffraction (XRD) for Solid-State Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional molecular structure, bond lengths, bond angles, and crystal packing in the solid state. While specific crystallographic data for this compound is not available in the reviewed literature, its solid-state structure can be reliably predicted based on analyses of similar flavonoid compounds. researchgate.netrsc.org

It is anticipated that the benzopyran (chromenone) core of the molecule would be essentially planar. researchgate.net The primary point of conformational flexibility is the rotation around the single bond connecting the C2 atom of the chromenone ring to the 4-nitrophenyl B-ring. In related flavonoid structures, the dihedral angle between the plane of the benzopyran system and the C2-phenyl ring can vary, but it often adopts a nearly coplanar orientation to maximize π-conjugation, unless prevented by significant steric hindrance. researchgate.net

The crystal packing is expected to be heavily influenced by intermolecular interactions. Given the presence of aromatic rings and polar nitro and carbonyl groups, several types of non-covalent interactions are likely to stabilize the crystal lattice:

π-π Stacking: The planar aromatic systems would facilitate face-to-face stacking interactions between adjacent molecules.

C-H···O Hydrogen Bonds: Weak hydrogen bonds involving aromatic C-H donors and the oxygen atoms of the nitro and carbonyl groups as acceptors are expected to be a significant feature, linking molecules into a supramolecular network. researchgate.net

Chromatographic Methods for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) / Reversed-Phase HPLC (RP-HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation, quantification, and purity assessment of synthetic compounds like this compound. moravek.com Reversed-Phase HPLC (RP-HPLC) is the most common and suitable mode for analyzing flavonoids and other moderately polar to nonpolar compounds. oup.com

A typical RP-HPLC method for this compound would involve a nonpolar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases; more nonpolar compounds are retained longer on the column.

Stationary Phase: A C18 (octadecylsilane) column is the standard choice for flavonoid analysis, providing excellent resolving power and stability. uw.edu.plnih.gov

Mobile Phase: A binary gradient system is typically employed, consisting of an aqueous component (Solvent A) and an organic modifier (Solvent B). Common choices include water and acetonitrile (B52724) or methanol. uw.edu.pl To improve peak shape and resolution, a small amount of an acid, such as formic acid or trifluoroacetic acid (TFA), is often added to the mobile phase. uw.edu.pl A gradient elution, where the proportion of the organic solvent is increased over time, is effective for separating the main compound from any potential impurities of different polarities.

Detection: A Photodiode Array (PDA) or UV-Vis detector is ideal, as the compound possesses strong chromophores. sepscience.com Detection can be performed by monitoring the absorbance at one of the compound's absorption maxima (λ_max), such as a wavelength within its Band I absorption, to ensure high sensitivity. oup.com A PDA detector offers the additional advantage of providing UV spectra for the eluting peaks, which can be used to assess peak purity by checking for spectral homogeneity across the peak. sepscience.com

This method allows for the determination of the compound's purity by calculating the area percentage of its peak relative to the total area of all detected peaks in the chromatogram.

Computational and Theoretical Investigations of 6 Nitro 2 4 Nitro Phenyl Chromen 4 One

Density Functional Theory (DFT) Calculations

The first step in theoretical investigations involves optimizing the molecular geometry to find the most stable, lowest-energy conformation. For flavone (B191248) derivatives, a key structural feature is the dihedral angle between the chromone (B188151) moiety (rings A and C) and the phenyl group (ring B).

In related nitroflavones, such as 2'-(nitro)flavone, DFT calculations at the B3LYP/6-31G* level of theory have been used to explain the observed geometry. iucr.org A significant dihedral angle often exists between the chromone core and the phenyl ring, primarily due to steric hindrance from substituents in the ortho position. iucr.orgnih.gov For 6-nitro-2-(4-nitro-phenyl)-chromen-4-one, the geometry is defined by the rotational freedom around the C2-C1' bond. The two nitro groups, while not in positions that cause direct steric clash between the rings, significantly influence the electronic distribution and may affect the planarity of the molecule. DFT optimization would reveal the precise bond lengths, bond angles, and dihedral angles that characterize its most stable three-dimensional structure.

Table 1: Predicted Geometrical Parameters from DFT Calculations for Flavone-like Structures

| Parameter | Description | Typical Value |

| Dihedral Angle (C3-C2-C1'-C2') | The twist between the chromone and phenyl rings. | Can vary significantly based on substitution. |

| C=O Bond Length | Carbonyl group on the chromone ring. | ~1.23 Å |

| C-N Bond Length | Bond connecting the nitro group to the aromatic ring. | ~1.47 Å |

| N-O Bond Length | Bonds within the nitro group. | ~1.22 Å |

| ONO Bond Angle | Angle within the nitro group. | ~124° |

Analysis of the electronic structure provides deep insights into the molecule's reactivity. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO and LUMO: The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. mdpi.com

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecular surface. It identifies regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, the oxygen atoms of the carbonyl and nitro groups are expected to be the most electron-rich regions, making them sites for electrophilic attack and hydrogen bond formation. The aromatic protons would be electron-deficient. This mapping helps in determining potential binding sites for receptor interactions. iucr.org

Table 2: Key Electronic Properties and Their Significance

| Property | Description | Predicted Characteristic for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Lowered due to electron-withdrawing nitro groups. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Significantly lowered due to electron-withdrawing nitro groups. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A relatively small gap, suggesting potential for high reactivity. mdpi.com |

| Molecular Electrostatic Potential (MEP) | Maps electron density to predict sites of electrophilic and nucleophilic attack. | Negative potential (red) around carbonyl and nitro oxygens; positive potential (blue) around aromatic rings. |

The nitro group (NO₂) is a powerful substituent that profoundly influences the electronic properties of the molecule. researchgate.netresearchgate.net Its effects can be described through two primary mechanisms:

Inductive Effect (-I): Due to the high electronegativity of the nitrogen and oxygen atoms, the nitro group strongly withdraws electron density from the aromatic ring through the sigma bond framework. This effect deactivates the ring, making it less susceptible to electrophilic attack. libretexts.org

Resonance Effect (-R): The nitro group can also withdraw electron density through the pi system. The pi electrons from the aromatic ring can be delocalized onto the nitro group, creating a positive charge within the ring. libretexts.org This delocalization further deactivates the aromatic system towards electrophiles. lumenlearning.comminia.edu.eg

In this compound, the presence of two nitro groups—one on the chromone core and one on the phenyl ring—makes the entire molecule significantly electron-deficient. This strong electron-withdrawing character is a defining feature of its reactivity profile. researchgate.netresearchgate.net

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for identifying potential biological targets and understanding the molecular basis of a compound's activity.

Docking simulations of this compound into the active sites of potential protein targets can reveal how it binds and the specific interactions that stabilize the ligand-receptor complex. Based on studies of similar nitro-containing chalcones and flavonoids, several types of interactions are anticipated. mdpi.commdpi.com

Hydrogen Bonding: The oxygen atoms of the carbonyl group and the two nitro groups are potent hydrogen bond acceptors. They can form strong hydrogen bonds with donor residues in a protein's active site, such as Arginine (Arg) or Tyrosine (Tyr). mdpi.com

π-Interactions: The aromatic rings of the chromone and phenyl moieties can engage in various π-interactions, including π-π stacking (with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan) and π-alkyl interactions (with aliphatic residues like Alanine, Valine, or Leucine). mdpi.com

Hydrophobic Interactions: The carbon framework of the molecule can form favorable hydrophobic interactions within non-polar pockets of the binding site.

The specific combination and geometry of these interactions determine the binding affinity and selectivity of the compound for its target.

The structural and electronic features of this compound suggest it may interact with various biological targets. Molecular docking studies on structurally related nitrochalcones have shown interactions with enzymes such as cyclooxygenases (COX-1 and COX-2) and endothelial nitric oxide synthase (eNOS). mdpi.com The docking protocol involves placing the ligand into a defined binding pocket of the target protein and scoring the different poses based on binding energy. d-nb.info The results can identify the most probable binding mode and highlight the key amino acid residues involved in the interaction, providing a structural hypothesis for the compound's mechanism of action. mdpi.comresearchgate.net

Table 3: Potential Interacting Amino Acid Residues and Interaction Types

| Amino Acid Residue | Type of Interaction | Potential Interacting Group on Ligand |

| Arginine (Arg) | Conventional Hydrogen Bond | Nitro Group Oxygens, Carbonyl Oxygen |

| Alanine (Ala), Valine (Val), Leucine (Leu) | π-Alkyl, Hydrophobic | Aromatic Rings |

| Phenylalanine (Phe), Tyrosine (Tyr) | π-π Stacking/T-shaped | Aromatic Rings |

| Serine (Ser), Threonine (Thr) | Hydrogen Bond | Carbonyl Oxygen |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are instrumental in predicting the biological activities of chemical compounds based on their structural and physicochemical properties. For nitroaromatic compounds like this compound, QSAR studies are particularly valuable for estimating their potential efficacy or toxicity. mdpi.comresearchgate.net

Correlation of Structural Descriptors with Biological Activities

While specific QSAR models for this compound are not extensively documented in publicly available literature, the principles of QSAR analysis for nitroaromatic compounds and flavones allow for informed predictions about the key structural descriptors that likely influence its biological activities.

The biological activity of nitroaromatic compounds is often linked to their electronic properties, particularly their electrophilicity and the distribution of charges within the molecule. mdpi.com For instance, in a study on the reduction of aromatic nitro compounds by xanthine (B1682287) oxidase, it was found that the Mulliken charge parameters, especially at the para position relative to the nitro group, showed a strong correlation with the compound's activity. nih.gov Given the presence of two nitro groups in this compound, one on the chromen-4-one core and another on the phenyl ring, descriptors related to charge distribution are expected to be highly significant.

Key structural and electronic descriptors that are likely to correlate with the biological activities of this compound include:

Electronic Descriptors: The strong electron-withdrawing nature of the two nitro groups significantly influences the electron density distribution across the molecule. mdpi.com Parameters such as the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), dipole moment, and partial atomic charges are critical. A lower ELUMO, for instance, would suggest a higher susceptibility to nucleophilic attack, which can be a crucial step in certain biological mechanisms of action or metabolic activation of nitroaromatics.

Hydrophobicity: The octanol-water partition coefficient (logP) is a fundamental descriptor in QSAR studies, as it affects the compound's absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.com The presence of nitro groups can influence the hydrophobicity of the molecule.

A hypothetical QSAR model for a specific biological activity (e.g., cytotoxicity) of a series of related dinitro-substituted flavones might take the general form:

Biological Activity = c0 + c1(Descriptor1) + c2(Descriptor2) + ... + cn(Descriptorn)

Where the descriptors could be a combination of the electronic, steric, and hydrophobic parameters mentioned above. The coefficients (cn) would be determined through statistical analysis of a training set of compounds with known activities.

Table 1: Key Structural Descriptors and Their Potential Correlation with Biological Activity

| Descriptor Category | Specific Descriptor | Potential Correlation with Biological Activity |

| Electronic | Energy of LUMO (ELUMO) | A lower ELUMO may correlate with higher reactivity and potential toxicity. |

| Dipole Moment | Influences solubility and binding orientation in polar environments. | |

| Partial Atomic Charges | The charge on nitro groups and adjacent atoms can be critical for receptor interactions. nih.gov | |

| Steric/Topological | Molecular Weight | Affects diffusion and transport across biological membranes. |

| Dihedral Angle | The twist between the phenyl and chromone rings can impact binding affinity. nih.gov | |

| Hydrophobicity | logP | Determines the compound's distribution between aqueous and lipid phases. mdpi.com |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules and their interactions with their environment. mdpi.com For this compound, MD simulations can provide valuable insights into its conformational flexibility, stability, and interactions with biological macromolecules such as proteins or DNA.

An MD simulation of this compound, typically in an aqueous environment to mimic physiological conditions, would involve calculating the forces between atoms and using these forces to predict their motion over time. nih.gov This can reveal the preferred conformations of the molecule and the dynamics of the rotatable bond connecting the phenyl ring to the chromen-4-one core.

Key insights that could be gained from MD simulations of this compound include:

Conformational Dynamics: Understanding the rotational freedom around the C2-C1' bond and the resulting distribution of dihedral angles is crucial, as different conformations may have different biological activities.

Solvation and Stability: MD simulations can model the interaction of the molecule with surrounding water molecules, providing information about its hydration shell and solubility. The stability of the molecule in a biological environment can also be assessed.

Binding to Biological Targets: If the biological target of this compound is known, MD simulations of the ligand-protein complex can elucidate the binding mode, identify key interacting residues, and calculate the binding free energy. This information is invaluable for understanding the mechanism of action and for designing more potent derivatives. For instance, simulations could reveal hydrogen bonding patterns between the nitro groups and amino acid residues in a binding pocket. nih.gov

Electrostatic Potential Mapping

Electrostatic potential (ESP) mapping is a computational technique used to visualize the charge distribution of a molecule and to predict its reactive behavior. researchgate.net The ESP map displays regions of positive and negative electrostatic potential on the molecule's surface, which are crucial for understanding non-covalent interactions, such as those involved in ligand-receptor binding.

For this compound, the ESP map would be significantly influenced by the presence of the two strongly electron-withdrawing nitro groups and the electronegative oxygen atoms of the carbonyl and ether groups in the chromen-4-one ring system.

The expected features of the ESP map for this compound are:

Negative Potential (Red/Yellow): Regions of high electron density and negative electrostatic potential are expected around the oxygen atoms of the two nitro groups and the carbonyl group at position 4. These areas are likely to act as hydrogen bond acceptors. researchgate.net

Positive Potential (Blue): Regions of low electron density and positive electrostatic potential are anticipated on the hydrogen atoms of the aromatic rings. More significantly, the nitro groups will withdraw electron density from the aromatic rings, leading to a more positive potential on the rings themselves, making them susceptible to nucleophilic attack. mdpi.com

Neutral Regions (Green): The carbon skeleton of the molecule would generally exhibit a more neutral potential.

The ESP map is a valuable tool for predicting how this compound might interact with a biological target. For example, the negative potential regions around the nitro and carbonyl groups could interact favorably with positively charged residues (e.g., arginine, lysine) or hydrogen bond donors in a protein's active site. Conversely, the electron-deficient aromatic rings could engage in π-π stacking interactions with aromatic amino acid residues.

A study on 2'-nitroflavone, a related compound, utilized DFT calculations to generate an ESP map to identify potential binding sites for receptors. nih.gov The ESP map of this compound would show even more pronounced regions of negative and positive potential due to the presence of the second nitro group, suggesting a high potential for specific and strong interactions with biological targets.

Derivatization and Scaffold Optimization Strategies

Synthetic Exploration of Diverse Functional Group Introductions (e.g., 2-, 3-, 6-, 8-positions)

The chromone (B188151) scaffold offers several positions for synthetic modification, with the 2-, 3-, 6-, and 8-positions being particularly amenable to the introduction of diverse functional groups. These modifications are explored to modulate the physicochemical and pharmacological properties of the parent molecule.

2-Position: The phenyl group at the 2-position is a primary site for modification. The existing 4-nitro substituent can be chemically reduced to an amine, which can then serve as a handle for further derivatization, such as amidation or sulfonylation. Alternatively, the entire 2-aryl group can be varied. Structure-activity relationship (SAR) studies on related chromone derivatives have shown that replacing the phenyl group with other aromatic or heterocyclic rings can significantly impact biological activity. For instance, introducing different substituents on this phenyl ring, such as halogens or alkyl groups, can alter the molecule's potency. nih.gov In some chroman-4-one series, replacing a phenyl group with an n-pentyl alkyl chain was found to be optimal for inhibitory activity against certain enzymes. acs.org

3-Position: The 3-position of the chromone ring is another key site for functionalization. While unsubstituted in the parent compound, this position can be targeted for introducing various groups. For example, the Algar-Flym-Oyamada reaction allows for the synthesis of 3-hydroxy-2-aryl-chromen-4-ones (flavonols) from chalcone (B49325) precursors. npaa.in This hydroxyl group can then be used for further modifications, such as etherification or esterification, to explore its influence on activity.

The following table summarizes potential synthetic modifications at key positions of the chromone scaffold.

| Position | Current Group (in parent compound) | Example Modification Strategy | Potential New Functional Group |

| 2 | 4-Nitrophenyl | Substitution of the entire aryl group | Alkyl chains, other substituted aryl/heterocyclic rings |

| 3 | Hydrogen | Introduction of a functional group | Hydroxyl, Alkoxy |

| 6 | Nitro | Reduction of the nitro group | Amino, Amido |

| 8 | Hydrogen | Introduction of an electron-withdrawing group | Bromo, Chloro, Cyano |

Design and Synthesis of Hybrid Chromenone Molecules (e.g., Chromenone-Oxadiazole conjugates)

Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophores into a single molecule. This can lead to compounds with improved affinity, better selectivity, or a dual mode of action. Conjugating the chromone core with other heterocyclic systems, such as oxadiazole, has proven to be a successful approach. mdpi.com

The 1,3,4-oxadiazole (B1194373) ring is a bioisostere of ester and amide groups and is known for its favorable pharmacokinetic properties and diverse biological activities. d-nb.infonih.gov The synthesis of a chromenone-oxadiazole hybrid, starting from a chromone scaffold, typically follows a multi-step sequence:

Functionalization: A carboxylic acid moiety is introduced onto the chromone scaffold, often at the 2-phenyl ring.

Esterification: The carboxylic acid is converted to its corresponding ester to facilitate the next step.

Hydrazide Formation: The ester is reacted with hydrazine (B178648) hydrate (B1144303) to form a key intermediate, the acid hydrazide.

Cyclization: The acid hydrazide is then cyclized to form the 1,3,4-oxadiazole ring. This can be achieved by reacting it with various aldehydes, followed by oxidative cyclization, or by using other reagents like carbon disulfide. mdpi.com

This synthetic route allows for the introduction of a wide variety of substituents on the oxadiazole ring by simply changing the aldehyde used in the final cyclization step, enabling the creation of a diverse library of hybrid molecules for biological screening.

Strategies for Enhancing Selectivity and Potency through Chemical Modification

Enhancing the selectivity and potency of a lead compound like 6-Nitro-2-(4-nitro-phenyl)-chromen-4-one is a critical goal of medicinal chemistry. This is achieved through systematic chemical modifications guided by structure-activity relationship (SAR) studies.

Key strategies include:

Modulating Electronic Properties: The presence of two nitro groups makes the parent compound highly electron-deficient. Modifying or replacing these groups can fine-tune the electronic properties to achieve optimal interactions with a biological target. For example, replacing a nitro group with a halogen can maintain electron-withdrawing character while altering steric and lipophilic properties. nih.gov

Introducing Hydrogen Bonding Moieties: The introduction of functional groups capable of acting as hydrogen bond donors or acceptors can significantly enhance binding affinity and potency. Studies on other chromenone series have shown that the reduction of a ketone linker to a propanol, thereby introducing a hydroxyl group, remarkably enhanced inhibitory activity. nih.gov Adding small substituents with hydrogen bonding capability, such as a hydroxyl group on the 2-phenyl ring, was also found to be favorable. nih.gov

Maintaining Scaffold Planarity: For some biological targets, the planarity of the chromenone ring system is crucial for activity. Research has shown that the saturation of the chromen-4-one ring to a chroman-4-one can lead to a complete loss of inhibitory activity against certain targets, highlighting the importance of the planar, unsaturated core. nih.gov

The following table summarizes SAR findings from related chromone derivatives that can guide the modification of the target compound.

| Modification Strategy | Position(s) | Observed Effect on Activity | Reference |

| Add large, electron-withdrawing groups | 6, 8 | Increased potency (SIRT2 inhibition) | acs.org |

| Reduce propanone linker to propanol | 3 | Remarkable enhancement of activity (IL-5 inhibition) | nih.gov |

| Add small H-bonding substituent | 2-phenyl | Favorable contribution to activity | nih.gov |

| Saturate chromenone to chromanone | C2-C3 bond | Complete loss of activity (IL-5 inhibition) | nih.gov |

| Introduce halogen substituents | Phenyl ring | Significantly increased antifungal activity | nih.gov |

Development of Chromenone-Based Probes for Biological Research

Chemical probes are essential tools for visualizing and understanding biological processes in real-time. nih.govnih.gov The chromene scaffold, due to its distinctive photophysical and chemical properties, is an excellent backbone for the development of fluorescent and colorimetric probes. aip.org

The this compound structure contains features that are highly relevant for probe design. The nitro group is a strong electron-withdrawing group that can act as a quencher or a recognition site. A key design strategy involves modulating the fluorescence or color of the chromene fluorophore through mechanisms like Photoinduced Electron Transfer (PeT). nih.gov

A notable example in the literature demonstrates this principle directly. A chromene-based probe was developed for the colorimetric detection of thiols by introducing a nitro group at the C-6 position. aip.org In this system, the nitro-substituted chromene is colorless. Upon reaction with a thiol, the electronic properties of the molecule are altered, leading to the emergence of a new absorption peak in the visible spectrum and a corresponding color change from colorless to yellow. aip.org This "turn-on" response allows for the sensitive detection of the target analyte.

By applying similar principles, the 6-nitro-chromenone scaffold could be adapted to create probes for other biologically relevant analytes. For instance, the nitro groups could be used as recognition sites for nitroreductase enzymes, which are often overexpressed in hypoxic cancer cells. Reduction of the nitro group by the enzyme would trigger a significant change in the molecule's electronic structure, leading to a fluorescent or colorimetric signal. This would enable the specific imaging of hypoxic environments or the detection of specific enzyme activities within living cells. aip.org

Future Research Directions and Translational Perspectives

In-Depth Elucidation of Molecular Mechanisms and Signaling Pathways

A critical direction for future research is the comprehensive elucidation of the molecular mechanisms through which 6-Nitro-2-(4-nitro-phenyl)-chromen-4-one exerts its biological effects. Currently, specific data on its direct molecular targets and the signaling pathways it modulates are limited. Drawing parallels from related dinitroflavone compounds, such as 6,3'-dinitroflavone, which has been shown to interact with GABA(A) receptors, initial investigations could explore similar neurological targets. meduniwien.ac.atnih.gov Studies on 6,3'-dinitroflavone have indicated that it can act as a low efficacy modulator of GABA(A) receptors, suggesting that this compound might also possess activity at these or other neurotransmitter receptors. meduniwien.ac.atnih.gov

Future studies should employ a combination of in vitro and in silico approaches to identify and validate direct binding partners. Techniques such as affinity chromatography, surface plasmon resonance, and molecular docking could reveal interactions with specific proteins. Once primary targets are identified, downstream signaling cascades can be mapped using transcriptomic and proteomic analyses to understand the broader cellular response to the compound. Given the general biological activities of flavones, pathways related to inflammation, apoptosis, and oxidative stress are pertinent areas for investigation. mdpi.com

Rational Design of Next-Generation Chromenone Derivatives

The chemical scaffold of this compound presents a versatile platform for the rational design of next-generation derivatives with enhanced potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are fundamental to this endeavor. By systematically modifying the substitution patterns on both the chromenone core and the phenyl ring, it will be possible to identify key structural motifs responsible for biological activity.

For instance, the position and number of nitro groups could be altered to fine-tune the electronic properties and binding affinities of the molecule. Additionally, the introduction of other functional groups, such as halogens, alkyl, or alkoxy moieties, could modulate lipophilicity and metabolic stability. Computational modeling and quantitative structure-activity relationship (QSAR) studies will be invaluable in predicting the biological activity of novel derivatives and prioritizing synthetic efforts. researchgate.net

Exploration of Multi-Targeting Approaches and Polypharmacology

The concept of polypharmacology, where a single molecule is designed to interact with multiple targets, is a promising strategy for treating complex diseases. The chromenone scaffold is known to be a "privileged structure" in medicinal chemistry, capable of interacting with a diverse range of biological targets. nih.gov Future research should explore the potential of this compound and its derivatives to act as multi-target agents.

For example, related chromenone derivatives have been investigated for their dual inhibitory activities against enzymes such as acetylcholinesterase and monoamine oxidase B, which are relevant to neurodegenerative diseases. nih.gov A systematic screening of this compound against a panel of disease-relevant targets, such as kinases, G-protein coupled receptors, and ion channels, could uncover novel polypharmacological profiles. This approach could lead to the development of therapeutics with improved efficacy and a reduced likelihood of drug resistance.

Application as Chemical Tools for Biological System Probing

Beyond its therapeutic potential, this compound can be developed into a valuable chemical tool for probing biological systems. By attaching fluorescent tags or affinity labels to the molecule, researchers can create chemical probes to visualize and identify its molecular targets within cells and tissues. These probes can be used in techniques such as fluorescence microscopy and chemical proteomics to study the spatial and temporal dynamics of target engagement.

Furthermore, photoaffinity labeling, where a photoreactive group is incorporated into the molecule, can be used to covalently cross-link the compound to its binding partners upon UV irradiation, facilitating their identification by mass spectrometry. The development of such chemical tools derived from this compound would provide powerful means to dissect complex biological pathways.

Investigation of Emerging Biological Activities

The full spectrum of biological activities of this compound is yet to be fully uncovered. High-throughput screening of the compound against diverse biological assays could reveal novel and unexpected activities. Given the known biological properties of chromenones and nitro-containing compounds, several areas warrant investigation. researchgate.net

These include potential antimicrobial, antiviral, and anti-inflammatory effects. nih.gov For example, various synthetic flavones have demonstrated a wide range of pharmacological properties, including antitumor and antifungal activities. researchgate.net A comprehensive biological profiling of this compound could expand its potential applications into new therapeutic areas.

Advanced Analytical Techniques for Real-time Monitoring of Interactions

The development and application of advanced analytical techniques will be crucial for understanding the real-time interactions of this compound with its biological targets. Techniques such as nuclear magnetic resonance (NMR) spectroscopy can provide detailed structural information about the binding of the compound to proteins. nih.gov

Isothermal titration calorimetry (ITC) can be used to precisely measure the thermodynamic parameters of these interactions, offering insights into the driving forces of binding. Furthermore, techniques like microscale thermophoresis (MST) and bio-layer interferometry (BLI) can be employed for the quantitative analysis of binding affinity and kinetics in a solution-based format. The application of these advanced methods will provide a more dynamic and comprehensive understanding of the molecular interactions of this compound.

Q & A

Q. Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the positions of nitro groups and the chromen-4-one backbone. For example, the deshielding effect on protons adjacent to nitro groups can distinguish between 6-nitro and 4-nitro-phenyl substitutions .

- X-ray Diffraction (XRD) : Resolves spatial arrangements, such as dihedral angles between the chromen-4-one core and nitro-phenyl substituents. In related structures, XRD revealed an 85.61° angle between the chromene unit and benzene ring, critical for understanding steric effects .

- IR Spectroscopy : Confirms nitro (N=O) stretching vibrations at ~1520–1350 cm⁻¹ .

Advanced: How can researchers optimize synthetic yield while minimizing byproduct formation?

Q. Methodological Answer :

- Catalyst Screening : Use Lewis acids like AlCl₃ or FeCl₃ to enhance electrophilic aromatic substitution efficiency, as demonstrated in the synthesis of tetrazole derivatives .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve nitro-group stability, while THF facilitates low-temperature cyclization .

- Green Chemistry Approaches : Microwave-assisted synthesis reduces reaction time and byproducts. For example, microwave irradiation in nitro-group-containing reactions improved yields by 20–30% compared to conventional heating .

Advanced: How can structural ambiguities (e.g., nitro group orientation) be resolved computationally?

Q. Methodological Answer :

- DFT Calculations : Compare experimental and computed NMR chemical shifts to validate nitro group positions. For instance, B3LYP/6-31G(d) models can predict dihedral angles and electrostatic potentials .

- Molecular Docking : Assess steric compatibility with biological targets (e.g., enzymes). In chromen-4-one derivatives, docking studies revealed that nitro groups at specific positions enhance binding to adenylate cyclase .

Basic: What are the solubility and stability profiles of this compound under experimental conditions?

Q. Methodological Answer :

- Solubility : The compound is sparingly soluble in water but dissolves in DMSO or DMF upon warming, as observed in structurally similar chromen-4-ones .

- Stability : Nitro groups are photolabile; store in amber vials at 2–8°C. Degradation products (e.g., amine derivatives) can be monitored via HPLC with UV detection at 254 nm .

Advanced: How can researchers design assays to evaluate its biological activity (e.g., enzyme inhibition)?

Q. Methodological Answer :

- In Vitro Enzyme Assays : Use purified adenylate cyclase or kinases to measure IC₅₀ values. For example, chromen-4-one derivatives showed selective inhibition of type 1 adenylate cyclase at 10–50 μM concentrations .

- Cell-Based Assays : Treat cancer cell lines (e.g., HeLa) and quantify apoptosis via flow cytometry. Correlate results with nitro group positioning, as meta-nitro substitutions often enhance cytotoxicity .

Advanced: How should contradictory data on biological activity across studies be addressed?

Q. Methodological Answer :

- Replication with Controlled Variables : Standardize assay conditions (e.g., cell passage number, enzyme batch) to isolate compound-specific effects.

- Orthogonal Assays : Validate enzyme inhibition findings with orthogonal methods (e.g., surface plasmon resonance for binding affinity) .

- Meta-Analysis : Pool data from multiple studies to identify trends. For example, nitro-substituted chromen-4-ones consistently show higher activity against Gram-positive bacteria than Gram-negative strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.